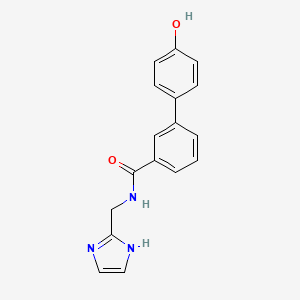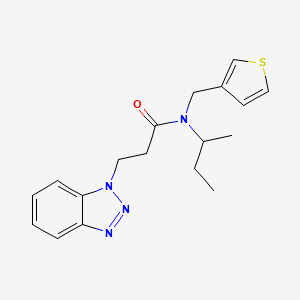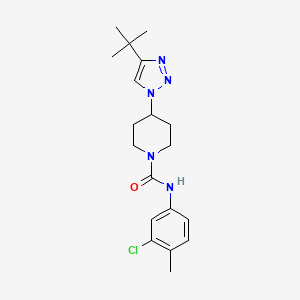
4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide, also known as HIB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and biotechnology.
Mécanisme D'action
The mechanism of action of 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide involves the inhibition of various signaling pathways and enzymes involved in cell proliferation and survival. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has been shown to inhibit the activity of PI3K, Akt, mTOR, and ERK, which are key regulators of cell growth and survival. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide also induces the activation of caspases, which are enzymes involved in the apoptotic process, leading to the death of cancer cells.
Biochemical and Physiological Effects
4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and survival, induction of apoptosis, and modulation of protein-protein interactions. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has also been shown to have antifungal and antibacterial properties, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide in lab experiments is its relatively simple synthesis method and high yield. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide is also stable under various conditions, making it suitable for long-term storage and use in various assays. However, one of the limitations of using 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several potential future directions for research on 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide, including the development of more potent derivatives with improved anticancer activity and selectivity, the investigation of its potential use as an antifungal and antibacterial agent, and the exploration of its potential neuroprotective effects. Additionally, the development of novel drug delivery systems for 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide could improve its efficacy and reduce potential toxicity.
Conclusion
In conclusion, 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and biotechnology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide have been discussed in this paper. Further research on 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide could lead to the development of novel therapeutic agents for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide involves the reaction of 4-hydroxybiphenyl-3-carboxylic acid with 1H-imidazole-2-methanamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond between the two molecules. The resulting 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide product can be purified using various techniques, such as column chromatography or recrystallization, to obtain a high yield and purity.
Applications De Recherche Scientifique
4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and biotechnology. One of the main areas of research is the development of 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide as a potential anticancer agent. Studies have shown that 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis through the activation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. 4'-hydroxy-N-(1H-imidazol-2-ylmethyl)biphenyl-3-carboxamide has also been investigated for its potential use as an antifungal and antibacterial agent, as well as a modulator of protein-protein interactions.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-N-(1H-imidazol-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-15-6-4-12(5-7-15)13-2-1-3-14(10-13)17(22)20-11-16-18-8-9-19-16/h1-10,21H,11H2,(H,18,19)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALRQJRWXJNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=NC=CN2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-(2-furylmethyl)-N-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]butan-1-amine](/img/structure/B5902703.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)
